

Myristoyl Pentapeptide-4 molecular structure and sequence

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An In-Depth Technical Guide to Myristoyl Pentapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetology for its bioactive properties. This technical guide provides a comprehensive overview of its molecular structure, amino acid sequence, and known mechanisms of action. It details experimental protocols for its synthesis, purification, and in vitro efficacy assessment. Quantitative data from relevant studies are summarized, and a proposed signaling pathway is visualized. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of peptide-based therapeutics and cosmeceuticals.

Molecular Structure and Sequence

Myristoyl Pentapeptide-4 is a lipopeptide, which consists of a fatty acid (myristic acid) attached to a short chain of amino acids. This structural feature enhances its lipophilicity and ability to penetrate the stratum corneum of the skin.[1]



- Amino Acid Sequence: The peptide component of Myristoyl Pentapeptide-4 is a
 pentapeptide with the sequence Lysine-Threonine-Threonine-Lysine-Serine (Lys-Thr-ThrLys-Ser or KTTKS).[2][3] This sequence is a subfragment of the pro-peptide of type I
 collagen.[4]
- Acylation: The N-terminus of the KTTKS peptide is acylated with myristic acid, a saturated fatty acid with 14 carbon atoms.
- Chemical Name: N2-(1-Oxotetradecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine
- Molecular Formula: C37H71N7O10[2]
- Molecular Weight: Approximately 774.0 g/mol [2]

Property	Value	Source(s)
Amino Acid Sequence	Lys-Thr-Thr-Lys-Ser (KTTKS)	[2][3]
Lipid Moiety	Myristic Acid (C14)	[1]
Molecular Formula	C37H71N7O10	[2]
Average Molecular Weight	774.0 g/mol	[2]

Mechanism of Action and Signaling Pathway

Myristoyl Pentapeptide-4 is classified as a "matrikine," a bioactive peptide derived from the extracellular matrix (ECM) that can regulate cellular activities.[3][5] The KTTKS fragment is believed to act as a signaling molecule, stimulating fibroblasts and keratinocytes to produce key components of the ECM and hair.

The proposed mechanism of action involves the stimulation of the Transforming Growth Factor- β (TGF- β) signaling pathway, a critical regulator of ECM protein synthesis.[4][6]

Proposed Signaling Pathway for Collagen and Keratin Synthesis





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Proposed signaling pathway of Myristoyl Pentapeptide-4.

Quantitative Data

Quantitative data for **Myristoyl Pentapeptide-4** is often proprietary. The following tables summarize available data, including findings from studies on the closely related Palmitoyl Pentapeptide-4 (Pal-KTTKS) and a clinical trial on an eyelash serum containing **Myristoyl Pentapeptide-4**.

Table 1: In Vitro Efficacy Data

(Data for Pal-KTTKS is included as a proxy where specific data for Myr-Pentapeptide-4 is unavailable)



Assay	Cell Type	Treatmen t	Concentr ation	Duration	Result	Source(s)
Keratin Gene Activation	HaCaT (Keratinocy tes)	Myristoyl Pentapepti de-4	10-40 μΜ	48 hours	Activates transcription and translation of keratingenes.	[2]
Cell Proliferatio	HaCaT (Keratinocy tes)	Myristoyl Pentapepti de-4	0-25 μΜ	24 hours	Improved cell viability.	[2]
Collagen I Expression	Rat Achilles Tendon Cells	Pentapepti de-4 (KTTKS)	Not specified	Not specified	Induced type I collagen expression.	[4]
TGF-β Concentrati on	Rat Achilles Tendon Cells	Pentapepti de-4 (KTTKS)	Dose- dependent	Not specified	Increased TGF-β concentrati on in conditione d medium (p = 0.001).	[4]
Skin Permeation (in vitro)	Hairless Mouse Skin	Palmitoyl Pentapepti de-4	Not specified	24 hours	Stratum Corneum: 4.2 ± 0.7 $\mu g/cm^2$, Epidermis: 2.8 ± 0.5 $\mu g/cm^2$, Dermis: 0.3 ± 0.1 $\mu g/cm^2$	[7]



Table 2: Clinical Study Data for Eyelash Growth

(Study on a peptide extract solution containing Myristoyl Pentapeptide-4)

Parameter	Baseline to Week 4	Baseline to Week 8	Baseline to Week 12	p-value (Baseline to Week 12)	Source(s)
Mean Eyelash Length Increase	2.3 ± 1.6 mm	3.3 ± 0.82 mm	3.7 ± 1.4 mm	0.014	[8]
GEA Scale Improvement	-	-	100% of subjects showed improvement	-	[8]

Experimental Protocols

The following are representative protocols for the synthesis, purification, and in vitro evaluation of **Myristoyl Pentapeptide-4**. These are based on standard laboratory procedures and may require optimization.

Solid-Phase Peptide Synthesis (SPPS) of Myristoyl-KTTKS

This protocol is based on the Fmoc/tBu strategy, a common method for SPPS.

Materials:

- Rink Amide MBHA resin
- Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
- Myristic acid
- Coupling agents: HBTU, HOBt







Activator: DIPEA

• Deprotection solution: 20% piperidine in DMF

• Solvents: DMF, DCM

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Workflow Diagram:





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Solid-Phase Peptide Synthesis Workflow for Myristoyl-KTTKS.



Procedure:

- Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
 - Add the coupling solution to the resin and react for 2 hours at room temperature.
 - Wash the resin with DMF and DCM.
- Repeat steps 2 and 3 for each amino acid in the sequence (Ser, Lys, Thr, Thr, Lys).
- Myristic Acid Coupling: After the final Fmoc deprotection, couple myristic acid using the same procedure as for the amino acids.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.
 - Filter to collect the cleavage solution.
- Precipitation and Lyophilization:
 - Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with ether, and dry.
 - Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain the crude product.



HPLC Purification of Myristoyl-KTTKS

Materials:

- Crude Myristoyl-KTTKS
- HPLC grade water
- HPLC grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 reverse-phase HPLC column

Procedure:

- · Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.
- Purification:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
 - Inject the sample onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 40 minutes)
 at a flow rate appropriate for the column size.
 - Monitor the elution profile at 220 nm.
- Fraction Collection and Analysis:
 - Collect fractions corresponding to the major peak.



- Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **Myristoyl Pentapeptide-4**.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

Materials:

- Human keratinocytes (e.g., HaCaT cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Myristoyl Pentapeptide-4 (stock solution in sterile water or DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

- Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Replace the medium with serum-free medium containing various concentrations of Myristoyl Pentapeptide-4 (e.g., 0, 5, 10, 25 μM).
- Incubation: Incubate the cells for 24-48 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

Myristoyl Pentapeptide-4 is a well-defined lipopeptide with a clear molecular structure and a scientifically plausible mechanism of action related to the stimulation of key extracellular matrix and structural proteins. The available data, though in some cases derived from the closely related Palmitoyl Pentapeptide-4, strongly supports its bioactivity in stimulating collagen, fibronectin, and keratin synthesis. The provided experimental protocols offer a foundation for the synthesis, purification, and in vitro evaluation of this peptide, enabling further research and development in the fields of dermatology, drug delivery, and cosmetic science. Further studies are warranted to fully elucidate its clinical efficacy and to obtain more extensive quantitative data specific to Myristoyl Pentapeptide-4.

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